

Spectroscopic and Synthetic Profile of 2-Bromo-3-iodothiophene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Bromo-3-iodothiophene*

Cat. No.: *B1337472*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the versatile thiophene derivative, **2-Bromo-3-iodothiophene**. The information presented herein is intended to support research and development activities where this compound serves as a key building block or intermediate. All data is presented in a structured format to facilitate easy reference and comparison.

Spectroscopic Data

The structural integrity of **2-Bromo-3-iodothiophene** has been confirmed through a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HR-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data

The ¹H NMR spectrum was recorded on a 500 MHz instrument using deuterated chloroform (CDCl₃) as the solvent. The data reveals two distinct signals in the aromatic region, corresponding to the two protons on the thiophene ring.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.23	Doublet (d)	5.7	1H	Thiophene-H
6.96	Doublet (d)	5.7	1H	Thiophene-H

^{13}C NMR Data

The ^{13}C NMR spectrum, recorded at 126 MHz in CDCl_3 , shows four distinct carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
135.4	Thiophene-C
128.8	Thiophene-C
116.9	Thiophene-C
85.9	Thiophene-C

Infrared (IR) Spectroscopy

The IR spectrum, obtained using Attenuated Total Reflectance (ATR), highlights the characteristic vibrational frequencies of the functional groups present in **2-Bromo-3-iodothiophene**.

Wavenumber ($\tilde{\nu}$) cm^{-1}	Intensity
3102	Medium (m)
3081	Medium (m)
2921	Weak (w)
1738	Weak (w)
1567	Weak (w)
1486	Medium (m)
1389	Medium (m)
1330	Medium (m)
1152	Medium (m)
1135	Medium (m)
981	Strong (s)
849	Medium (m)
693	Strong (s)

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) using electron ionization (EI) at 70 eV confirms the molecular weight and elemental composition of the target compound.

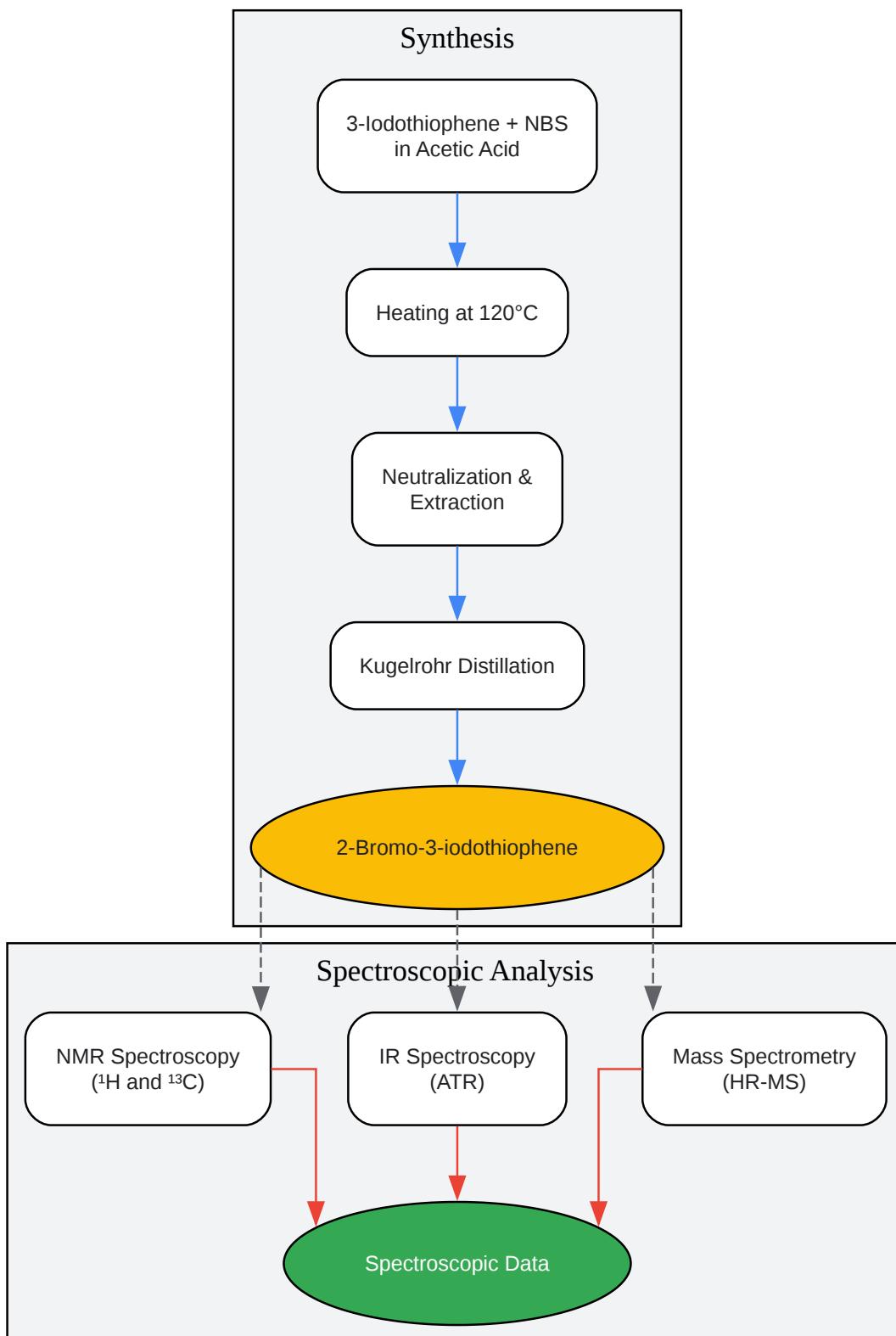
Parameter	Value
Calculated m/z for $\text{C}_4\text{H}_2^{79}\text{BrIS} [\text{M}]^+$	287.80998
Found m/z $[\text{M}]^+$	287.81031

Experimental Protocols

The following section details the synthetic procedure for the preparation of **2-Bromo-3-iodothiophene**.

Synthesis of 2-Bromo-3-iodothiophene

Materials:


- 3-Iodothiophene
- N-Bromosuccinimide (NBS)
- Glacial Acetic Acid
- Sodium Thiosulfate (aqueous solution)
- Sodium Hydroxide (aqueous solution)
- Ethyl Acetate
- Brine
- Sodium Sulfate

Procedure:

- 3-Iodothiophene was dissolved in glacial acetic acid.
- N-Bromosuccinimide was added to the stirred solution in a single portion.
- The reaction mixture was heated to 120 °C and maintained for 3 hours and 20 minutes.
- After cooling to room temperature, the mixture was neutralized by the sequential addition of aqueous sodium thiosulfate and sodium hydroxide solutions.
- The product was extracted from the aqueous layer using ethyl acetate.
- The combined organic extracts were washed with brine, dried over anhydrous sodium sulfate, and filtered.
- The solvent was removed under reduced pressure (in vacuo).
- The crude product was purified via Kugelrohr distillation to yield **2-Bromo-3-iodothiophene**.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the synthesis and characterization of **2-Bromo-3-iodothiophene**.

[Click to download full resolution via product page](#)

Caption: Synthetic and analytical workflow for **2-Bromo-3-iodothiophene**.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-Bromo-3-iodothiophene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1337472#spectroscopic-data-nmr-ir-ms-of-2-bromo-3-iodothiophene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com